(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid (3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15734105
InChI: InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m0/s1
SMILES:
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid

CAS No.:

Cat. No.: VC15734105

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid -

Specification

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name (3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid
Standard InChI InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m0/s1
Standard InChI Key LXOAYZUYWUARHZ-HZMBPMFUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@]2(C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCCCC2(C1)C(=O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a bicyclic octahydro-1H-isoindole core, where the isoindole ring is fully saturated, reducing aromaticity and enhancing conformational flexibility. The tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom at position 2, while a carboxylic acid substituent occupies position 3a (Figure 1) . The stereochemistry at positions 3a and 7a is defined as R, conferring a specific three-dimensional arrangement critical for biological interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₂₃NO₄
Molecular Weight269.34 g/mol
IUPAC Name(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid
CAS Number124709555
SMILESCC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@]2(C1)C(=O)O

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis typically begins with a bicyclic amine precursor, such as octahydro-1H-isoindole, followed by sequential functionalization:

  • Boc Protection: The amine group at position 2 is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Carboxylic Acid Introduction: Oxidation or carboxylation at position 3a introduces the carboxylic acid moiety. Enzymatic methods, such as lipase-mediated dynamic kinetic resolution, have been employed to achieve high stereoselectivity .

Challenges in Stereochemistry

The (3aR,7aR) configuration necessitates precise control during ring saturation and functionalization. Asymmetric hydrogenation and chiral auxiliaries are often utilized to avoid racemization . Computational modeling has further guided the optimization of reaction conditions to preserve stereochemical integrity .

Physicochemical Properties

Solubility and Stability

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF), while the carboxylic acid moiety confers limited aqueous solubility at neutral pH. The compound is stable under basic conditions but undergoes Boc deprotection in acidic environments (e.g., trifluoroacetic acid) .

Spectroscopic Characterization

  • NMR: Key signals include a singlet for the Boc tert-butyl group (δ 1.4 ppm) and a downfield shift for the carboxylic acid proton (δ 12–13 ppm) .

  • IR: Stretches at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~1250 cm⁻¹ (C–O of ester) .

Applications in Pharmaceutical Research

Intermediate in Enzyme Inhibitor Synthesis

Isoindole derivatives are pivotal in designing aldose reductase inhibitors (ARIs), which target diabetic complications. The carboxylic acid group in (3aR,7aR)-2-Boc-octahydroisoindole-3a-carboxylic acid mimics the transition state of glucose binding, enhancing inhibitory activity .

Table 2: Comparative Inhibitory Activity of Isoindole Derivatives

CompoundIC₅₀ (μM)Target EnzymeSource
Compound 6 (From )1.649Aldose Reductase
Epalrestat (Reference Drug)0.072Aldose Reductase

Role in Peptide Chemistry

The Boc group protects the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection and subsequent coupling. The compound’s rigid bicyclic structure also stabilizes peptide conformations .

Recent Research Findings

In Silico Studies

Molecular docking simulations reveal strong interactions between the carboxylic acid group and aldose reductase’s active site (binding energy: −8.9 kcal/mol) . The (3aR,7aR) configuration aligns optimally with hydrophobic pockets, improving affinity over racemic analogs .

ADME Profiling

Pharmacokinetic studies predict moderate bioavailability (45%) due to the carboxylic acid’s ionization at physiological pH. Metabolism primarily involves hepatic glucuronidation, with renal excretion of the deprotected amine .

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